molecular formula C9H11N3O2 B1490383 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2092040-12-3

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No. B1490383
CAS RN: 2092040-12-3
M. Wt: 193.2 g/mol
InChI Key: SKRBTIXSYBDSNP-UHFFFAOYSA-N
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Description

“2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the use of a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds like “2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” often involve a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” are not provided in the retrieved information.

Scientific Research Applications

Antihypertensive Potential

Imidazole derivatives, including the 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid structure, have been studied for their potential in treating hypertension. Research involving similar compounds has shown promising results in lowering blood pressure in animal models .

Antimicrobial Activity

The imidazole ring is a common feature in compounds with antimicrobial properties. Derivatives of imidazo[1,2-b]pyrazole have been synthesized and evaluated for their effectiveness against various microbial strains, showing potential as antibacterial and antifungal agents .

Cancer Treatment

Imidazo[1,2-b]pyrazole derivatives have been explored for their anticancer properties. Studies suggest that these compounds can be used in the development of novel anticancer drugs, targeting various cancer cell lines with high potency .

Neurological Disorders

Compounds with an imidazo[1,2-b]pyrazole core have been associated with the treatment of neurological disorders. For example, zolpidem, a medication used for short-term insomnia, shares a similar imidazo[1,2-a]pyridine structure. This indicates the potential of imidazo[1,2-b]pyrazole derivatives in enhancing brain function and treating sleep disorders .

Cardiovascular Diseases

Research has proposed the use of imidazo[1,2-b]pyrazole derivatives for the treatment of cardiovascular diseases. The structural similarity to compounds known for their cardiovascular therapeutic effects suggests that 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid could play a role in this field .

Agricultural Applications

While direct references to the use of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid in agriculture are not readily available, the antimicrobial properties of imidazole derivatives could be leveraged in developing plant protection agents to combat fungal and bacterial infections .

properties

IUPAC Name

2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-7-5-8-11(6-9(13)14)3-4-12(8)10-7/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRBTIXSYBDSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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